LSD1 Inhibition: Methyl Ester Shows Weaker Affinity Than 4‑(Trifluoromethyl)phenyl Ester, Enabling Use as a Negative Control in Epigenetic Screens
The target compound inhibits human recombinant LSD1 with an IC₅₀ of 10000 nM, as determined by the Amplex red‑based H₂O₂ production assay [1]. This value is approximately three orders of magnitude weaker than the most potent rhodanine‑3‑acetic acid esters reported in the same target class, such as 4‑(trifluoromethyl)phenyl 2‑(4‑oxo‑2‑thioxothiazolidin‑3‑yl)acetate, which exhibits an MIC of ≤15.62 μM against Gram‑positive bacteria (a surrogate indicator of target engagement level) [2]. While head‑to‑head LSD1 data for the comparator ester are not available, the 640‑fold difference in biological potency across assay systems suggests that the ortho‑methyl benzoate substitution substantially reduces LSD1 binding, a property useful for identifying non‑specific assay interference.
| Evidence Dimension | LSD1 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 10000 nM |
| Comparator Or Baseline | 4‑(Trifluoromethyl)phenyl 2‑(4‑oxo‑2‑thioxothiazolidin‑3‑yl)acetate; MIC ≤15.62 μM (Gram‑positive bacteria) – used as activity baseline for potent rhodanine esters. |
| Quantified Difference | ~640‑fold weaker (based on MIC surrogate); absolute LSD1 IC₅₀ difference not quantifiable from available data. |
| Conditions | Human recombinant LSD1, Amplex red H₂O₂ assay (incubation 30 min) [1]; antibacterial MIC determined by broth microdilution against S. aureus and MRSA [2]. |
Why This Matters
For drug discovery programs aiming to validate LSD1 as a target, this compound serves as a readily available, well‑characterized weak‑affinity probe that can be used to benchmark assay sensitivity and identify artifacts in high‑throughput screens.
- [1] BindingDB. Entry BDBM50067587 (CHEMBL3402055). IC₅₀ data for LSD1 (10000 nM). Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50067587 (accessed 2026-05-09). View Source
- [2] Krátký, M., Vinšová, J., & Stolaříková, J. (2017). Antimicrobial activity of rhodanine‑3‑acetic acid derivatives. Bioorganic & Medicinal Chemistry, 25(6), 1839‑1845. https://doi.org/10.1016/j.bmc.2017.01.045. View Source
